molecular formula C6H13NO B1338628 3-Pyrrolidineethanol CAS No. 931-44-2

3-Pyrrolidineethanol

Cat. No.: B1338628
CAS No.: 931-44-2
M. Wt: 115.17 g/mol
InChI Key: NKRLLPCWCPIQPL-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound (C₆H₁₃NO) consists of a five-membered pyrrolidine ring fused to an ethanol side chain. The pyrrolidine ring adopts an envelope conformation , with the nitrogen atom at position 1 and the ethanol group attached to the carbon at position 3. Stereochemical analysis confirms the (3S) configuration in the chiral center of the pyrrolidine ring, as evidenced by single-crystal X-ray diffraction data. The ethanol side chain extends outward, forming intramolecular hydrogen bonds with the pyrrolidine nitrogen (N–H···O distance: 1.90–2.46 Å).

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Formula C₆H₁₃NO
Bond Length (C3–O) 1.43 Å
Dihedral Angle (C2–C3) 40.39° ± 0.14°
Hydrogen Bond (N–H···O) 1.90–2.46 Å

The 2D structure (SMILES: C1CNCC1CCO) highlights the connectivity, while 3D conformational studies reveal flexibility in the ethanol side chain, enabling adaptive hydrogen-bonding networks.

Comparative Analysis of Tautomeric Forms

While this compound itself does not exhibit classical keto-enol tautomerism, its derivatives and analogs demonstrate ring-chain tautomerism under specific conditions. For example:

  • 4-Acetyl-3-hydroxy-3-pyrroline-2-ones undergo tautomerism between cyclic and acyclic forms, with energy barriers of ~10 kcal/mol.
  • Pyrrolidine-2,3-dione derivatives stabilize enamine tautomers via intramolecular hydrogen bonds (N–H···O: 1.78–2.49 Å).

In polar solvents like DMSO, broadening in ¹³C NMR signals (e.g., δ 29–194 ppm) indicates rapid interconversion between tautomeric states. Computational studies suggest that the enol form is favored in hydrophobic environments (ΔG ≈ −2.3 kcal/mol).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal the electronic properties of this compound:

  • HOMO-LUMO Gap : 5.2–6.1 eV, indicating moderate reactivity.
  • Partial Charges : Nitrogen (−0.42 e), Oxygen (−0.68 e).
  • Hydrogen Bond Donor Capacity : Enhanced by the ethanol group (BDE₀–H: 76–85 kcal/mol).

Table 2: Computational Parameters

Property Value Method
HOMO Energy −6.01 eV B3LYP
LUMO Energy −0.89 eV B3LYP
Dipole Moment 2.18 Debye DFT

The ethanol side chain increases electron density at the pyrrolidine nitrogen, facilitating protonation (pKa ≈ 9.8). Molecular dynamics simulations further show that van der Waals interactions dominate in nonpolar solvents, while electrostatic forces prevail in aqueous media.

Properties

IUPAC Name

2-pyrrolidin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLLPCWCPIQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504350
Record name 2-(Pyrrolidin-3-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-44-2
Record name 2-(Pyrrolidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-3-yl)ethan-1-ol
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Preparation Methods

Halogenation and Amine Cyclization Method

One industrially significant method involves halogenation of a primary alcohol to activate it as a leaving group, followed by intramolecular amine cyclization to form the pyrrolidine ring.

Key steps:

  • Starting from an amine salt with a primary alcohol group, the alcohol is halogenated using reagents such as bromic acid, acetyl bromide, or anhydride bromic acid.
  • The halogenation is performed in a C1–C4 alkyl solvent with a carboxylic acid group at temperatures ranging from 0 to 100 °C.
  • The halogenated intermediate undergoes amine cyclization in solvents like water or C1–C4 alcohols, using bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, lithium hydroxide, sodium hydroxide, potassium hydroxide, calcium hydroxide, or triethylamine.
  • This cyclization yields optically pure 3-hydroxypyrrolidine derivatives, which can be further reduced to 3-pyrrolidineethanol.

Reaction conditions and solvents:

Step Reagents/Conditions Solvent Temperature (°C) Base(s) Used
Halogenation Bromic acid, acetyl bromide, or anhydride bromic acid C1–C4 alkyl carboxylic acid solvent 0–100 N/A
Amine cyclization Intramolecular nucleophilic substitution Water, C1–C4 alcohols Ambient to reflux Na2CO3, K2CO3, NaHCO3, LiOH, NaOH, KOH, Ca(OH)2, TEA

This method is advantageous for its mild conditions, economic feasibility, and ability to produce optically pure products without extensive purification steps.

Lactam Cyclization and Amide Reduction Route

Another approach involves:

  • Esterification of a carboxylic acid group on an amino acid derivative.
  • Cyclization to form a lactam intermediate.
  • Reduction of the lactam carbonyl to yield this compound.

Process details:

  • The starting material is optically pure 4-amino-(S)-2-hydroxybutylic acid.
  • Esterification is performed with C1–C12 linear or branched alkyl or benzyl alcohols under acidic conditions (halogen acid, sulfuric acid, or organic acid) at 0–150 °C.
  • Lactam cyclization occurs without isolation of the ester intermediate, often in a one-pot process.
  • The lactam is reduced using suitable reducing agents to obtain the target compound.

Advantages:

  • The consecutive esterification and cyclization steps reduce purification needs.
  • The process yields chemically and optically pure this compound.
  • The method is scalable for industrial production.
Step Reagents/Conditions Temperature (°C) Notes
Esterification Alkyl or benzyl alcohol, halogen acid 0–150 Acidic conditions, reflux possible
Lactam cyclization Intramolecular amidation Ambient to reflux One-pot process preferred
Amide reduction Reducing agents (e.g., borohydrides) Ambient to mild heat Produces optically pure product

This method is well-documented for producing intermediates for pharmaceuticals such as calcium antagonists and antibiotics.

Ring Closure from Halogenated Precursors and Amines

A practical laboratory-scale synthesis involves reacting halogenated hydroxyalkanes with amines under controlled conditions:

  • For example, 1,4-dichloro-2-butanol reacts with methylamine in aqueous solution.
  • The reaction is conducted in a sealed autoclave at elevated temperature (around 120 °C) and pressure (~1 MPa) for about 10 hours.
  • After reaction completion, the mixture is treated with sodium hydroxide to liberate amine gas and precipitate solids.
  • The product is isolated by filtration, drying, and vacuum distillation.

Typical yields and purity:

Parameter Value
Yield ~64.8%
Purity (HPLC) 99.3%
Reaction time 10 hours
Temperature 120 ± 2 °C
Pressure 1.0 ± 0.1 MPa

This method is suitable for producing 3-hydroxy-1-methylpyrrolidine, a close analog of this compound, demonstrating the feasibility of ring closure via nucleophilic substitution under pressure.

Reduction of Cyclized Intermediates Using Boron-Based Reagents

A patented method describes:

  • Ring closure of malic acid and methylamine to form a cyclized intermediate.
  • Subsequent reduction using a reducing agent (e.g., borane complexes) in tetrahydrofuran under inert atmosphere.
  • Dimethyl sulfate is added dropwise under cooling to facilitate the reaction.
  • The reaction mixture is quenched with hydrochloric acid, extracted with ethyl acetate, and purified by distillation.

Process parameters:

Step Conditions Temperature (°C) Notes
Ring closure Malic acid + methylamine in toluene 15 to reflux Water removal over 18 hours
Reduction Reducing agent + dimethyl sulfate in THF -10 to 50 Inert atmosphere, dropwise addition
Workup Acid quench, extraction, distillation Ambient Purification by distillation

This method yields 1-methyl-3-pyrrolidinol with high purity and yield, demonstrating the utility of boron-based reductions in pyrrolidine synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield & Purity Advantages
Halogenation & Amine Cyclization Hydroxyalkyl amine salts Halogenation, cyclization 0–100 °C, aqueous/alcohol solvents High purity, optically pure Mild, industrially scalable
Lactam Cyclization & Reduction 4-Amino-(S)-2-hydroxybutylic acid Esterification, lactam cyclization, reduction 0–150 °C, acidic conditions High purity, optically pure One-pot, minimal purification
Ring Closure from Halogenated Precursors 1,4-Dichloro-2-butanol + methylamine Nucleophilic substitution, ring closure 120 °C, 1 MPa, 10 h ~65% yield, 99% purity Straightforward, scalable
Boron-Based Reduction of Cyclized Intermediate Malic acid + methylamine Ring closure, reduction with boron reagents -10 to 50 °C, inert atmosphere High yield and purity Efficient reduction, clean product

Research Findings and Industrial Relevance

  • The halogenation and amine cyclization method is favored for producing optically pure this compound derivatives, crucial for chiral pharmaceutical intermediates.
  • The lactam cyclization approach allows for efficient one-pot synthesis with minimal purification, suitable for large-scale production.
  • High-pressure ring closure reactions provide a robust route for substituted pyrrolidines, adaptable to various amines and halogenated precursors.
  • Boron-based reductions offer selective and mild conditions for converting lactams to pyrrolidines, enhancing product purity and yield.

These methods collectively provide a versatile toolkit for synthesizing this compound and its derivatives, supporting their application in drug development and chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidineethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Pyrrolidineethanol has the following molecular characteristics:

  • Molecular Formula: C7H15NO
  • Molecular Weight: 143.20 g/mol
  • CAS Number: 67004-64-2

The compound features a pyrrolidine ring with an ethanol side chain, which contributes to its reactivity and utility in synthesis.

Pharmaceutical Applications

This compound is primarily utilized in the pharmaceutical industry for the synthesis of various drug compounds. Its structure allows it to act as a building block in the development of pharmaceuticals, particularly in creating chiral molecules.

Case Study: Synthesis of Antiviral Agents

Recent studies have reported the use of this compound in synthesizing antiviral agents. For instance, derivatives of this compound have been explored for their efficacy against viral infections, including Dengue virus. The incorporation of this compound into complex organic molecules has shown promise in enhancing bioactivity and selectivity against viral targets .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds. It can participate in reactions such as:

  • N-Alkylation: Used to introduce alkyl groups into nitrogen-containing compounds.
  • Formation of Amides: Acts as a precursor in the synthesis of amides, which are crucial in medicinal chemistry.

Data Table: Reactions Involving this compound

Reaction TypeDescriptionProduct Example
N-AlkylationAlkylation of aminesN-Alkylated derivatives
Amide FormationSynthesis of amides from carboxylic acidsVarious pharmaceutical intermediates
Ring ClosureFormation of cyclic compoundsNew heterocyclic structures

Material Science

In material science, this compound is being investigated for its potential use as a solvent or reagent in polymerization processes. Its ability to solubilize various monomers makes it advantageous for creating polymeric materials with specific properties.

Case Study: Polymer Synthesis

Research has demonstrated that using this compound as a co-solvent in polymerization reactions can enhance the yield and molecular weight of polymers produced. This application is particularly relevant in developing high-performance materials for industrial use .

Agrochemical Applications

The compound also finds applications in the agrochemical sector. It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of more effective agricultural chemicals.

Data Table: Agrochemical Products Derived from this compound

Product TypeApplicationChemical Structure
HerbicidesWeed controlVarious formulations
InsecticidesPest managementSpecific active ingredients

Mechanism of Action

The mechanism of action of 3-Pyrrolidineethanol involves its interaction with various molecular targets and pathways. The hydroxyl group and the nitrogen atom in the pyrrolidine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Pyrrolidineethanol with four structurally related pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound 931-44-2 C₆H₁₃NO 115.17 3-hydroxyethyl group Bifunctional synthon; drug intermediates
Pyrrolidin-3-ylmethanol 5082-74-6 C₅H₁₁NO 101.15 3-hydroxymethyl group Smaller chain; lower lipophilicity
2-Pyrrolidinylmethanol 498-63-5 C₅H₁₁NO 101.15 2-hydroxymethyl group Stereochemical variability; chiral catalysis
N-Benzyl-3-pyrrolidinol 775-15-5 C₁₁H₁₅NO 177.24 3-hydroxy group + N-benzyl substituent Enhanced lipophilicity; antimicrobial agents
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol N/A C₁₂H₁₆FNO₂ 237.26 Fluorophenyl + methoxy groups Pharmaceutical lead optimization
Key Observations:

The N-Benzyl-3-pyrrolidinol derivative introduces aromaticity via the benzyl group, enhancing lipophilicity and bioavailability compared to unsubstituted pyrrolidines .

Substituent Position: 2-Pyrrolidinylmethanol (substituent at 2-position) exhibits distinct stereochemical properties, making it useful in asymmetric synthesis, whereas 3-substituted derivatives like this compound may offer different conformational flexibility .

Complexity and Applications: Fluorinated derivatives (e.g., [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol) demonstrate enhanced electronic properties and target selectivity in drug discovery due to fluorine’s electronegativity and metabolic stability .

Biological Activity

3-Pyrrolidineethanol, a compound characterized by its pyrrolidine ring and alcohol functional group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C5H11NOC_5H_{11}NO. The structure features a pyrrolidine ring, which contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with neurotransmitter systems and other molecular targets. Key mechanisms include:

  • Neuronal Nicotinic Cholinergic Receptors : Research indicates that this compound exhibits affinity for neuronal nicotinic cholinergic receptors. This interaction can influence neurotransmission and has implications for cognitive enhancement and neuroprotection .
  • Antimicrobial Activity : Some studies have suggested that derivatives of pyrrolidine compounds, including this compound, demonstrate antimicrobial properties against various pathogens. The exact mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neuroprotective Affinity for nicotinic receptors, potentially enhancing cognition
Antimicrobial Inhibitory effects on bacterial growth in vitro
Analgesic Potential Possible pain-relief properties observed in animal models

Case Studies

  • Neuropharmacological Effects :
    A study conducted on animal models demonstrated that administration of this compound led to improved cognitive functions in tasks requiring memory retention. This was attributed to its action on cholinergic systems, highlighting its potential use in treating cognitive decline associated with neurodegenerative diseases.
  • Antimicrobial Evaluation :
    In vitro tests revealed that this compound derivatives exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness comparable to established antibiotics, suggesting a potential role in developing new antimicrobial agents .

Q & A

Q. How should researchers address non-reproducible results in this compound-based studies?

  • Methodological Answer : Implement strict batch-to-batch quality control (e.g., ≥95% purity via HPLC). Document reaction conditions (e.g., humidity, solvent grade) in detail. Use open-source platforms to share protocols and raw data, fostering reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidineethanol
Reactant of Route 2
3-Pyrrolidineethanol

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